molecular formula C19H19NO3S2 B2384486 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide CAS No. 2097900-80-4

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide

Cat. No.: B2384486
CAS No.: 2097900-80-4
M. Wt: 373.49
InChI Key: VEUPWWYOSJRAQY-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide: is an organic compound that features a bithiophene core, which is a common motif in organic electronics and materials science. The compound is characterized by its unique structure, which includes a bithiophene unit, a hydroxyethyl group, and an ethoxybenzamide moiety. This combination of functional groups endows the compound with interesting chemical and physical properties, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of 2-bromothiophene with a suitable boronic acid derivative under palladium catalysis . The resulting bithiophene derivative is then functionalized with a hydroxyethyl group through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and yield. Catalysts and reagents are selected to minimize costs and environmental impact, ensuring the process is both economically and ecologically viable .

Chemical Reactions Analysis

Types of Reactions: N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl and ethoxybenzamide groups allows for additional interactions and modifications, making it more versatile compared to simpler bithiophene derivatives .

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide is an organic compound notable for its unique structural features, including a bithiophene core, a hydroxyethyl group, and an ethoxybenzamide moiety. These components contribute to its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO3S2C_{22}H_{23}NO_3S_2, with a molecular weight of approximately 413.6 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.

PropertyValue
Molecular FormulaC22H23NO3S2C_{22}H_{23}NO_3S_2
Molecular Weight413.6 g/mol
CAS Number2310145-17-4

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The bithiophene moiety facilitates π–π stacking interactions with nucleic acids and proteins, while the hydroxyethyl and ethoxy groups enable hydrogen bonding, enhancing the compound's binding affinity to target proteins.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, a related bithiophene derivative demonstrated an IC50 value of 0.36 µM against A549 lung cancer cells, indicating potent cytotoxicity . The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Research on related stilbene-based compounds suggests that they can reduce pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on Anticancer Properties :
    • Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
    • Method : MTT assay was performed on A549 and HeLa cell lines.
    • Results : The compound exhibited significant cytotoxicity with IC50 values comparable to known chemotherapeutics.
    • : Suggests potential as a lead compound for further development in cancer therapy.
  • Inflammation Inhibition Study :
    • Objective : To assess the anti-inflammatory effects of the compound in vitro.
    • Method : Treatment of J774 macrophages with varying concentrations of the compound followed by measurement of cytokine levels.
    • Results : A dose-dependent decrease in IL-6 production was observed.
    • : Indicates that the compound may serve as a novel anti-inflammatory agent.

Properties

IUPAC Name

4-ethoxy-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-2-23-14-7-5-13(6-8-14)19(22)20-12-15(21)16-9-10-18(25-16)17-4-3-11-24-17/h3-11,15,21H,2,12H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUPWWYOSJRAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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